

A Guide to the Spectral Analysis of 2-Fluoro-4,5-dimethoxybenzonitrile

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Compound of Interest

Compound Name:	2-Fluoro-4,5-dimethoxybenzonitrile
Cat. No.:	B054203

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This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound **2-Fluoro-4,5-dimethoxybenzonitrile**. Due to the limited availability of public spectral data for this specific molecule, this document outlines the theoretical values and standard methodologies used for its characterization. This information is intended to guide researchers in the analysis and confirmation of the structure of **2-Fluoro-4,5-dimethoxybenzonitrile**.

Chemical Structure and Properties

2-Fluoro-4,5-dimethoxybenzonitrile is a substituted aromatic compound with the following key characteristics:

- Molecular Formula: C₉H₈FNO₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 181.17 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 119396-88-2[\[1\]](#)
- Synonyms: 4-Cyano-5-fluoroveratrole
- Physical State: Solid[\[1\]](#)

Predicted Spectral Data

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analysis based on the structure of **2-Fluoro-4,5-dimethoxybenzonitrile**.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.3	d	1H	~8.0	H-6
~6.8	d	1H	~12.0	H-3
~3.95	s	3H	-	OCH_3
~3.90	s	3H	-	OCH_3

Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~155 (d, $J \approx 250$ Hz)	C-2
~150	C-5
~145	C-4
~118 (d, $J \approx 20$ Hz)	C-6
~117	CN
~105 (d, $J \approx 25$ Hz)	C-3
~100 (d, $J \approx 5$ Hz)	C-1
~56.5	OCH ₃
~56.0	OCH ₃

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹J_{CF}). Other nearby carbons will also exhibit smaller C-F couplings.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~2230	C≡N (Nitrile)
~1610, 1520, 1480	C=C (Aromatic)
~1280-1200	C-O (Aryl ether)
~1100-1000	C-F

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
181	$[M]^+$ (Molecular ion)
166	$[M - CH_3]^+$
138	$[M - CH_3 - CO]^+$ or $[M - CH_3 - HCN]^+$

Experimental Protocols

Standard protocols for obtaining the spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2-Fluoro-4,5-dimethoxybenzonitrile** (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$), and transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are acquired on a 400 or 500 MHz spectrometer. 1H NMR spectra are typically recorded with 16-32 scans, while ^{13}C NMR spectra may require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm^{-1} . Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion, confirming the elemental composition.

Visualization of Analytical Workflow and Fragmentation

Figure 1. General Workflow for Spectral Analysis

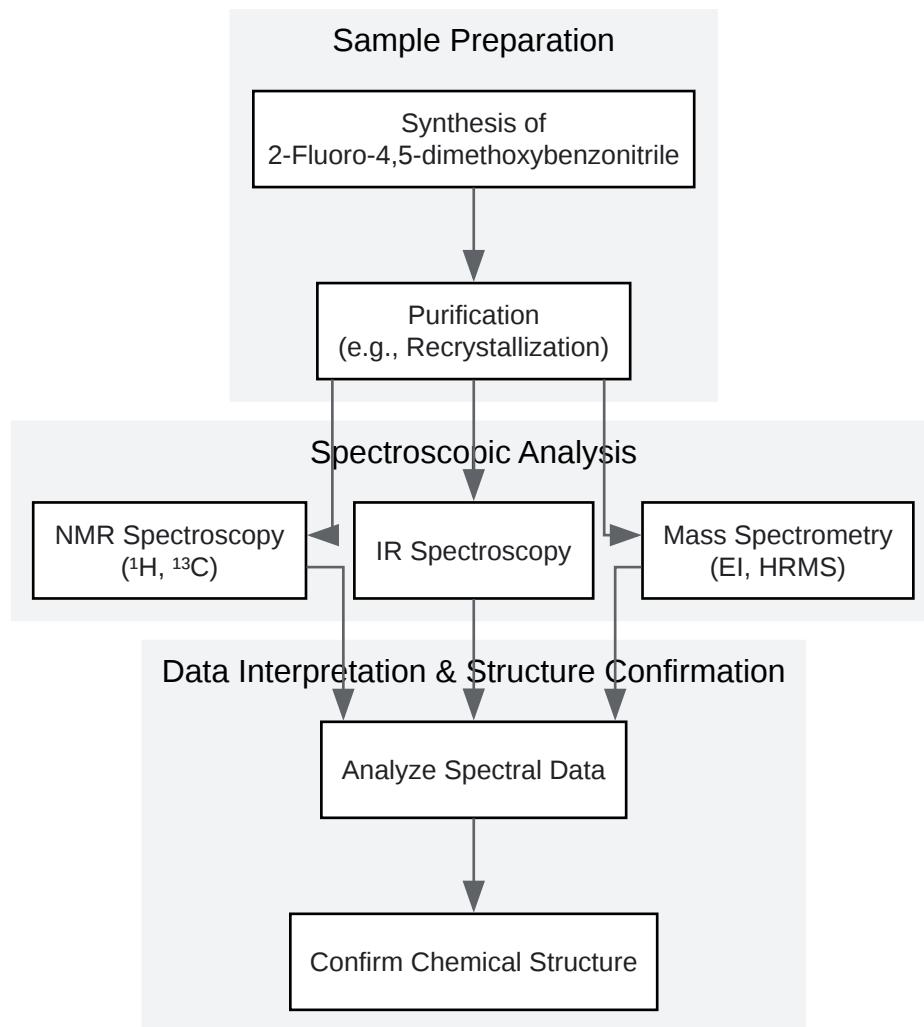
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Figure 1. General Workflow for Spectral Analysis

Figure 2. Predicted Mass Spectrometry Fragmentation

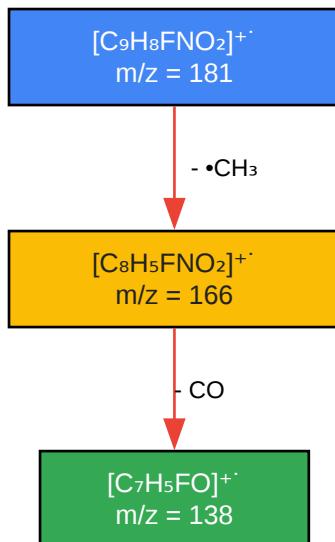
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Figure 2. Predicted Mass Spectrometry Fragmentation

Conclusion

While publicly accessible spectral data for **2-Fluoro-4,5-dimethoxybenzonitrile** is scarce, the expected NMR, IR, and MS data can be reliably predicted based on its chemical structure. The experimental protocols outlined provide a standard approach for obtaining this data. For researchers working with this compound, it is recommended to acquire a certificate of analysis from the supplier or perform these analytical techniques to confirm the identity and purity of the material. The presented information serves as a valuable baseline for the structural elucidation and characterization of **2-Fluoro-4,5-dimethoxybenzonitrile**.

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References

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